molecular formula C19H21N3O3S2 B2943074 N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-ethyl-4-methylbenzenesulfonamide CAS No. 1325303-32-9

N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-ethyl-4-methylbenzenesulfonamide

Cat. No. B2943074
M. Wt: 403.52
InChI Key: ATRGXVHALWAHLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains several functional groups including a pyrazole ring, a thiophene ring, a carbonyl group, and a sulfonamide group. Pyrazole is a non-fused biheterocyclic system, which derivatives have a wide spectrum of biological activity . Thiophene is a five-membered aromatic ring with one sulfur atom. The carbonyl group is a functional group composed of a carbon atom double-bonded to an oxygen atom: C=O. Sulfonamides are compounds that contain the functional group R-SO2-NR’R’‘, where R, R’, and R’’ are organic groups.

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Compounds derived from N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-ethyl-4-methylbenzenesulfonamide have shown potential as anti-inflammatory and analgesic agents. A study by Küçükgüzel et al. (2013) synthesized derivatives that exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, compared to untreated controls or celecoxib, a well-known anti-inflammatory drug Küçükgüzel et al., 2013.

Anticancer Activity

Several studies have explored the anticancer properties of derivatives of the compound . For instance, compounds have been developed to target specific cancer cell lines, showing remarkable antitumor activity against MCF7 (breast) human cells Aly, 2009. Moreover, novel sulfonamide derivatives were synthesized, demonstrating potent in-vitro anticancer activity and the ability to enhance the cell-killing effect of γ-radiation Ghorab et al., 2015.

Antimicrobial Effects

Research has also indicated the potential antimicrobial effects of derivatives of N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-ethyl-4-methylbenzenesulfonamide. Bekhit et al. (2008) synthesized pyrazolyl benzenesulfonamide derivatives that not only showed anti-inflammatory activity but also exhibited antimicrobial effects against Escherichia coli and Staphylococcus aureus Bekhit et al., 2008.

Selective hCA IX or hCA XII Inhibitors

Further, sulfonamide derivatives have been identified as selective inhibitors of human carbonic anhydrases IX and XII, suggesting their potential use in developing new anticancer drug candidates. These compounds displayed high selectivity and potency, making them promising candidates for targeted cancer therapy Gul et al., 2018.

properties

IUPAC Name

N-[2-(3,5-dimethylpyrazole-1-carbonyl)thiophen-3-yl]-N-ethyl-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S2/c1-5-21(27(24,25)16-8-6-13(2)7-9-16)17-10-11-26-18(17)19(23)22-15(4)12-14(3)20-22/h6-12H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRGXVHALWAHLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=C(SC=C1)C(=O)N2C(=CC(=N2)C)C)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-ethyl-4-methylbenzenesulfonamide

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